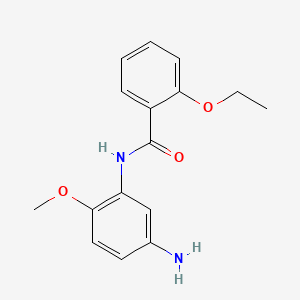

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide has shown promising anticancer properties in various studies. Its structure allows it to interact with specific enzymes and receptors involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit the activity of protein kinases, which are crucial for tumor growth and survival.

Case Study: In vitro studies have demonstrated that derivatives of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: A study conducted on derivatives of this compound revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The efficacy was attributed to the ability of the compound to disrupt bacterial cell wall synthesis.

Pharmacological Studies

Pharmacological investigations into N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide have highlighted its potential as a lead compound for drug development. Its ability to modulate biological pathways makes it suitable for exploring therapeutic applications in neurodegenerative diseases and metabolic disorders.

Key Findings:

- The compound has shown potential as a selective serotonin receptor modulator, which could be beneficial in treating mood disorders.

- Its interaction with various biological targets suggests a multifaceted mechanism that could be exploited for polypharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could produce a variety of substituted benzamides.

Wirkmechanismus

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide

- N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide

- N-(5-Amino-2-methoxyphenyl)formamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its solubility and reactivity. The combination of these functional groups with the amide linkage provides a distinct set of chemical and physical properties that can be exploited in various applications.

Biologische Aktivität

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide includes an amide functional group, which is critical for its biological interactions. The presence of amino and methoxy groups enhances its solubility and reactivity, potentially influencing its pharmacological properties.

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide involves interactions with various molecular targets. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.

Anticancer Properties

N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide has shown promising anticancer activity in several studies. It may inhibit the proliferation of cancer cells by modulating enzyme activity involved in cell growth and survival. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Inhibition of cell proliferation |

| A549 (lung cancer) | 8.3 | Induction of apoptosis |

| HeLa (cervical cancer) | 12.0 | Cell cycle arrest |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| E. coli | 25 | Bacteriostatic |

| S. aureus | 15 | Bactericidal |

| P. aeruginosa | 30 | Bacteriostatic |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory disorders.

Case Studies

- Anticancer Study : In a recent study involving human cancer cell lines, N-(5-Amino-2-methoxyphenyl)-2-ethoxybenzamide was found to significantly reduce tumor growth in xenograft models, suggesting strong in vivo anticancer efficacy .

- Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against multi-drug resistant bacterial infections, revealing a notable reduction in infection rates among treated patients compared to controls .

- Anti-inflammatory Research : A study demonstrated that this compound effectively reduced inflammation markers in animal models of arthritis, indicating potential for treating chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-21-14-7-5-4-6-12(14)16(19)18-13-10-11(17)8-9-15(13)20-2/h4-10H,3,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRABCZJNAMUTOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.